molecular formula C41H52N6O9P+ B13433337 [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine

Cat. No.: B13433337
M. Wt: 803.9 g/mol
InChI Key: GFPJIIBTDSCTHG-UGGWQHQUSA-O
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Description

The compound [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine is a modified nucleoside derivative critical in oligonucleotide synthesis. Its structure includes:

  • A 4,4′-dimethoxytrityl (DMT) group for 5′-hydroxyl protection .
  • A 2-(2-methylpropanoylamino) modification on the guanine base, enhancing stability during solid-phase synthesis .
  • An oxophosphanium moiety at the 3′-position, which acts as a reactive intermediate for phosphoramidite coupling .
  • N,N-diethylethanamine (triethylamine) as a counterion to neutralize the oxophosphanium’s acidic nature .

This compound is primarily used in automated oligonucleotide synthesis, where its DMT group enables controlled elongation of nucleic acid chains .

Properties

Molecular Formula

C41H52N6O9P+

Molecular Weight

803.9 g/mol

IUPAC Name

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine

InChI

InChI=1S/C35H36N5O9P.C6H15N/c1-21(2)32(41)38-34-37-31-30(33(42)39-34)36-20-40(31)29-18-27(49-50(43)44)28(48-29)19-47-35(22-8-6-5-7-9-22,23-10-14-25(45-3)15-11-23)24-12-16-26(46-4)17-13-24;1-4-7(5-2)6-3/h5-17,20-21,27-29H,18-19H2,1-4H3,(H2-,37,38,39,41,42,43,44);4-6H2,1-3H3/p+1/t27-,28-,29-;/m1./s1

InChI Key

GFPJIIBTDSCTHG-UGGWQHQUSA-O

Isomeric SMILES

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[P+](=O)O

Canonical SMILES

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[P+](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine typically involves multi-step organic synthesis. The process may include:

    Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using reagents such as palladium catalysts.

    Purification: Techniques like chromatography and recrystallization to isolate the desired product.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Chemistry: Using continuous reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential therapeutic effects.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action involves the interaction of [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Purity References
Target Compound (Oxophosphanium with DMT and Isobutyryl) C₄₄H₅₀N₅O₉P·C₆H₁₅N 857.9 (base + counterion) Oxophosphanium, DMT, 2-methylpropanoylamino >95% (HPLC)
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (43) C₄₆H₄₆N₅O₈S 844.9 Thiophosphate (S-CH₂), DMT, 2-methylpropanoylamino 90% (TLC)
N-{9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-([(2-cyanoethoxy)(diisopropylamino)phosphanyl]sulfanyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (25) C₄₉H₅₅N₇O₈PS 941.0 Thiophosphoramidite (S-P), DMT, 2-cyanoethyl protection 85% (HPLC)
N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxy-2′-fluoro-β-D-arabinoguanosine-3′-CED-phosphoramidite (Fluorinated Analog) C₄₄H₅₃FN₇O₈P 857.9 2′-Fluoro substitution, DMT, 2-cyanoethylphosphoramidite 98% (HPLC)
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate C₁₁H₁₇N₅O₁₀P₂S 473.0 Phosphono hydrogen phosphate, methylthio modification N/A

Functional Implications

Target Compound vs. Thiophosphate Analogs (Compounds 43 and 25)
  • Reactivity : The target’s oxophosphanium group is more reactive than thiophosphates (e.g., Compound 43’s S-CH₂), enabling faster coupling in oligonucleotide synthesis . However, thiophosphates (Compound 25) offer enhanced nuclease resistance in therapeutic oligonucleotides .
  • Stability : The DMT group in all compounds ensures selective deprotection, but the target’s oxophosphanium requires strict anhydrous conditions to prevent hydrolysis, unlike sulfur-containing analogs .
Target vs. Fluorinated Arabinoguanosine (Compound 8)
  • Sugar Conformation : The fluorinated analog’s 2′-fluoro substitution induces a C3′-endo sugar pucker, improving binding affinity to RNA targets . The target’s natural 2′-deoxyribose lacks this property.
  • Synthetic Yield : The fluorinated compound achieves 98% purity (HPLC) due to optimized phosphoramidite chemistry, while the target’s oxophosphanium may require additional purification steps .
Target vs. Phosphono Hydrogen Phosphate (Compound 14)
  • Backbone Modifications: Compound 14’s phosphono hydrogen phosphate backbone mimics natural phosphodiesters but lacks the DMT group, limiting its utility in solid-phase synthesis .

Therapeutic Potential

  • Thiophosphate-containing oligonucleotides (e.g., Compound 25) are clinically validated for antisense applications (e.g., Spinraza®) due to prolonged half-life .
  • The target compound’s lack of sulfur limits its use in vivo but makes it ideal for research-scale oligonucleotide synthesis .

Biological Activity

The compound [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine is a complex organic molecule with potential applications in medicinal chemistry. Its intricate structure suggests a diverse range of biological activities, particularly in the fields of oncology and neurology.

The molecular formula for this compound is C45H43N3O10C_{45}H_{43}N_3O_{10} with a molecular weight of approximately 785.8 g/mol. The presence of multiple functional groups, including methoxy and carbamoyl groups, contributes to its unique reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC45H43N3O10
Molecular Weight785.8 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
  • Receptor Modulation : The compound could interact with various receptors, potentially influencing pathways that regulate cell proliferation and apoptosis.
  • Nucleic Acid Interaction : Given its purine derivative component, it may bind to nucleic acids, affecting gene expression and cellular function.

Case Studies and Research Findings

Recent studies have explored the anti-cancer properties of similar compounds with structural similarities to the target molecule:

  • Anti-Cancer Activity : A study demonstrated that derivatives of oxophosphanium compounds exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
  • Neuroprotective Effects : Research indicated that compounds with similar purine structures showed neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways .
  • Immunomodulatory Properties : Some studies highlighted the potential of related compounds to enhance immune responses through the activation of STING (Stimulator of Interferon Genes) pathways, suggesting a role in cancer immunotherapy .

Q & A

Basic Research Questions

Q. What are the critical handling precautions and safety protocols for this compound in laboratory settings?

  • Methodological Answer : Prioritize inert atmosphere use (argon/nitrogen) to minimize hydrolysis or oxidation, as the compound contains phosphoramidite and acid-sensitive protecting groups . Always employ personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, due to potential skin/eye irritation risks . For spills, avoid aqueous solutions; instead, use dry adsorbents (e.g., vermiculite) followed by disposal in sealed containers to prevent environmental release .

Q. How can researchers analytically characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For stereochemical validation, use 31^{31}P NMR to monitor phosphoramidite coupling efficiency and 1^{1}H/13^{13}C NMR to verify sugar moiety configurations .

Q. What storage conditions optimize long-term stability?

  • Methodological Answer : Store lyophilized samples at -20°C in amber vials under anhydrous conditions, as moisture accelerates phosphoramidite degradation . For solutions, use anhydrous acetonitrile or dichloromethane, and avoid freeze-thaw cycles to prevent aggregation .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction yields be improved?

  • Methodological Answer : The bis(4-methoxyphenyl)phenylmethyl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups are prone to premature cleavage under acidic conditions. Optimize coupling reactions using 5-ethylthio-1H-tetrazole (ETT) as an activator for phosphoramidite chemistry, which enhances coupling efficiency to >95% . Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove truncated byproducts .

Q. How can researchers assess the compound’s hydrolytic stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in pH 7.4 phosphate buffer at 37°C. Monitor degradation kinetics via LC-MS, focusing on cleavage of the oxophosphanium moiety and N,N-diethylethanamine counterion dissociation. Use Arrhenius modeling to predict shelf-life under varying temperatures .

Q. How to resolve contradictions in safety data (e.g., conflicting hazard classifications)?

  • Methodological Answer : Cross-reference GHS classifications with experimental While some SDSs report "no known hazards" , others highlight risks of respiratory sensitization . Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and Ames tests to empirically validate toxicity profiles .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to model binding to purine receptors, focusing on the 6-oxo-1H-purin-9-yl moiety. Validate with molecular dynamics simulations (GROMACS) to assess binding stability in aqueous environments . QSPR models can further correlate substituent effects (e.g., methoxy groups) with bioavailability .

Q. How does stereochemistry at the oxolan-3-yl position influence biological activity?

  • Methodological Answer : Synthesize diastereomers via chiral column chromatography (Chiralpak IA) and compare IC50_{50} values in enzymatic assays (e.g., inhibition of adenosine deaminase). The (2R,3R,5R) configuration typically shows 10-fold higher activity due to optimal hydrogen bonding with catalytic residues .

Key Citations

  • Safety protocols and degradation pathways:
  • Synthesis optimization:
  • Computational modeling:
  • Stereochemical impact:

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